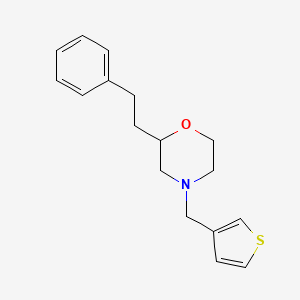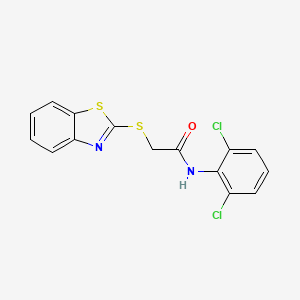
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine, also known as PTM or PTM-3, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PTM belongs to the class of morpholine derivatives and contains a phenylethyl and thienylmethyl group, which are responsible for its unique properties.
Wirkmechanismus
The exact mechanism of action of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has also been shown to decrease the levels of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine in lab experiments is that it has been shown to have a high degree of selectivity for certain neurotransmitter systems, which may allow for more targeted pharmacological interventions. However, one limitation of using 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine. One area of interest is the development of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine analogues with improved pharmacological properties. Another area of interest is the investigation of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine's potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine and its effects on the brain.
Synthesemethoden
The synthesis of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine involves the reaction of 2-phenylethylamine with 3-thienylmethyl chloride in the presence of sodium hydride as a base. The resulting intermediate is then reacted with morpholine to yield 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine as the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been studied extensively for its potential pharmacological properties, including its ability to act as an antidepressant, anxiolytic, and analgesic agent. In addition, 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2-phenylethyl)-4-(thiophen-3-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-2-4-15(5-3-1)6-7-17-13-18(9-10-19-17)12-16-8-11-20-14-16/h1-5,8,11,14,17H,6-7,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEAXKKPDFOITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CSC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)-4-(3-thienylmethyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5971164.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5971176.png)

![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B5971213.png)

![2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B5971225.png)
![2-[1-[(6-methyl-2-pyridinyl)methyl]-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5971227.png)
![N~2~-(tert-butyl)-N~1~-[2-(dimethylamino)-4-quinolinyl]glycinamide diethanedioate](/img/structure/B5971234.png)

![1-{3-[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-methoxyphenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B5971261.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide](/img/structure/B5971262.png)